2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-fluoroaniline, followed by the introduction of the sulfanylprop-2-enenitrile group through a series of nucleophilic substitution and addition reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives or protected amines.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring and fluorophenyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of signal transduction or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-bromophenyl)amino]-3-sulfanylprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
Uniqueness
The presence of the fluorophenyl group in 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its analogs with different substituents. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRVZXUCIDMODW-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=CC=C(C=C3)F)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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